

Introduction: The Versatility of the Benzothiazole Scaffold

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Compound of Interest

Compound Name: 4-Bromo-2-methylbenzo[d]thiazole

CAS No.: 112146-10-8

Cat. No.: B569329

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Benzothiazole and its derivatives represent a cornerstone in the fields of medicinal chemistry and materials science.[1] This bicyclic heterocyclic system, formed by the fusion of a benzene and a thiazole ring, is a privileged scaffold found in numerous bioactive molecules and functional materials.[1][2][3] The unique electronic properties conferred by the nitrogen and sulfur heteroatoms allow for diverse molecular interactions, making it a frequent target in drug discovery.[4] Notably, the benzothiazole core is present in clinically approved drugs such as the tyrosine kinase inhibitor Dasatinib, used in cancer therapy.[4]

Within this important class of compounds, **4-Bromo-2-methylbenzo[d]thiazole** (C₈H₆BrNS) serves as a pivotal and versatile chemical intermediate.[4] Its structure features a reactive bromine atom at the 4-position of the benzene ring, which acts as a versatile handle for a wide array of chemical transformations. This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the synthesis, chemical reactivity, and key applications of this valuable building block.

Property	Value
CAS Number	112146-10-8
Molecular Formula	C ₈ H ₆ BrNS
Molecular Weight	228.11 g/mol
Appearance	(Typically) Off-white to yellow solid

Synthesis of 4-Bromo-2-methylbenzo[d]thiazole

The most common and direct route to **4-Bromo-2-methylbenzo[d]thiazole** involves the electrophilic bromination of the parent molecule, 2-methylbenzo[d]thiazole.^[4] The choice of brominating agent and reaction conditions is critical to control regioselectivity and maximize yield.

Core Principle: Electrophilic Aromatic Substitution

The benzothiazole ring system is susceptible to electrophilic attack. The bromination reaction proceeds via an electrophilic aromatic substitution mechanism, where an electrophilic bromine species (Br⁺) attacks the electron-rich benzene portion of the molecule. The 4-position is a common site for substitution.

Detailed Experimental Protocol: Bromination of 2-Methylbenzo[d]thiazole

This protocol outlines a standard laboratory procedure for the synthesis of **4-Bromo-2-methylbenzo[d]thiazole**.

Materials:

- 2-methylbenzo[d]thiazole
- N-Bromosuccinimide (NBS) or Bromine (Br₂)
- Glacial Acetic Acid or Carbon Tetrachloride
- Round-bottom flask

- Magnetic stirrer
- Standard glassware for workup and purification

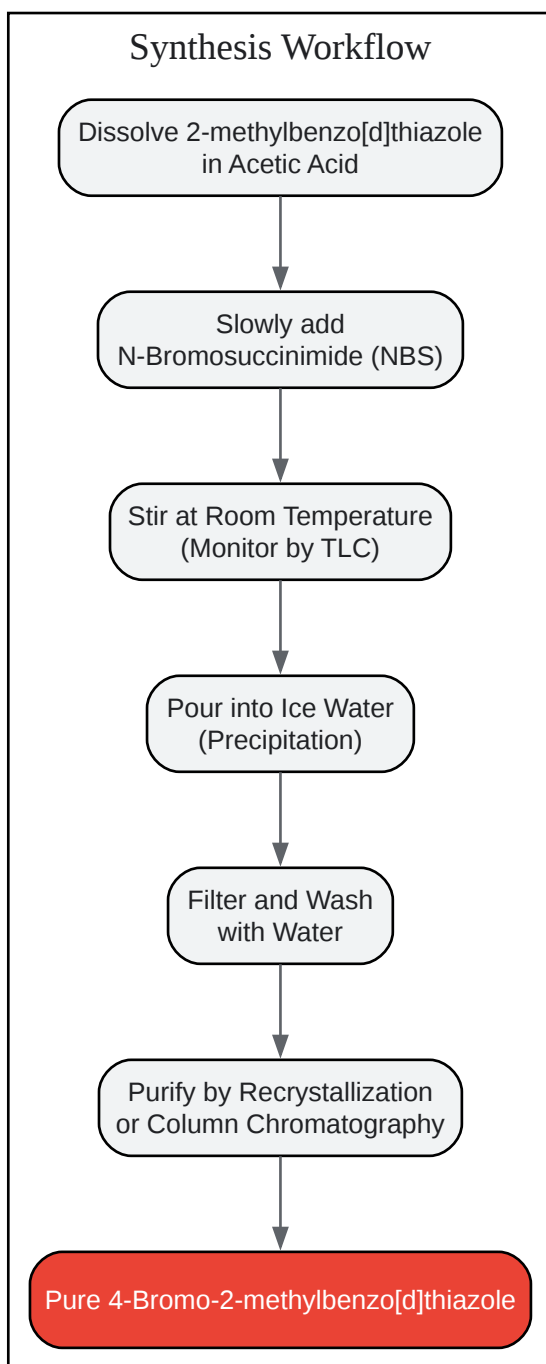
Procedure:

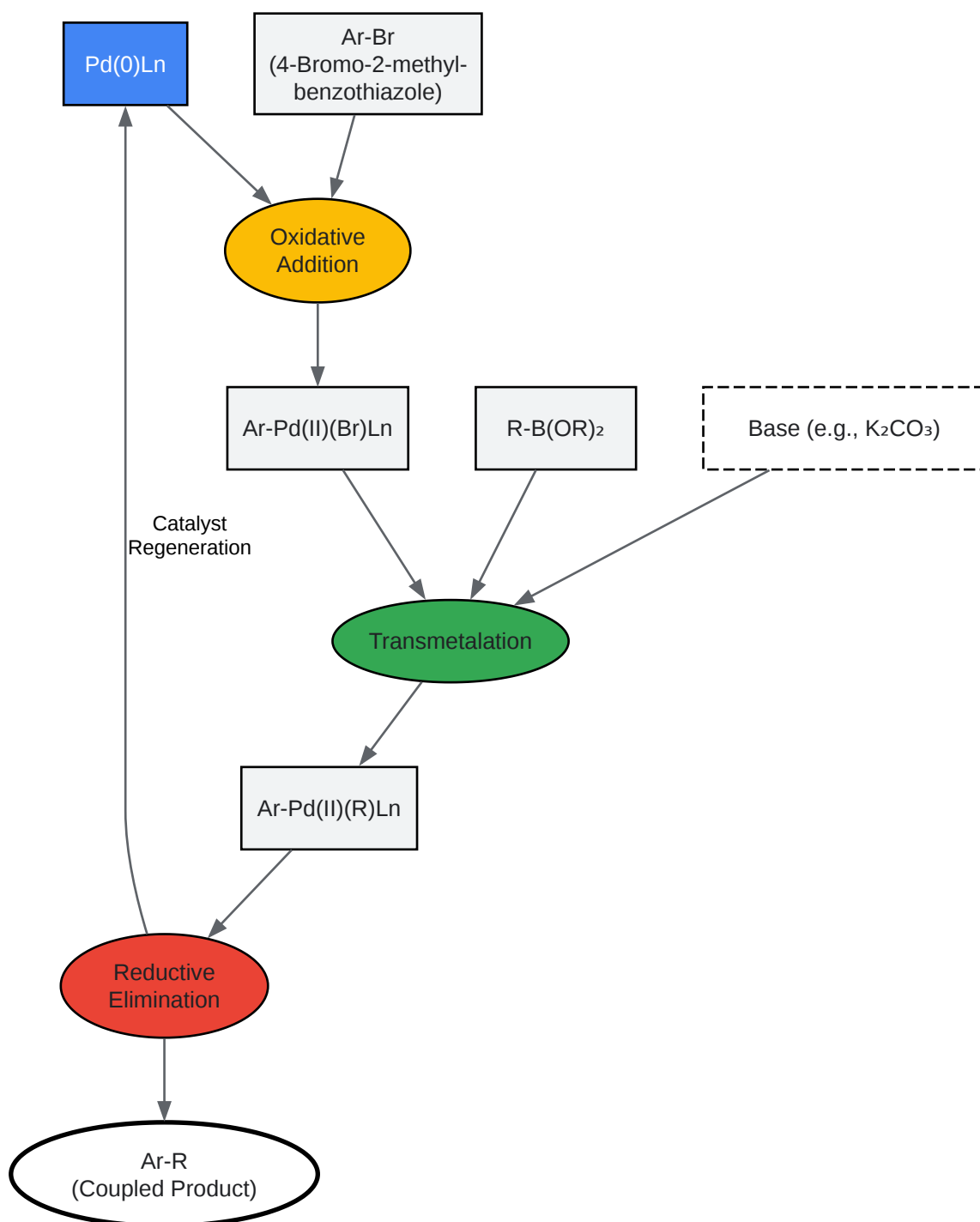
- **Reaction Setup:** In a round-bottom flask, dissolve 2-methylbenzo[d]thiazole (1.0 equivalent) in a suitable solvent such as glacial acetic acid.
- **Addition of Brominating Agent:** Slowly add the brominating agent, typically N-Bromosuccinimide (NBS) or a solution of bromine (1.0-1.1 equivalents), to the stirred solution at room temperature. The slow addition is crucial to control the reaction exotherm and prevent the formation of di-brominated byproducts.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature or slightly elevated temperatures. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Once the reaction is complete, pour the mixture into a beaker of ice water. The crude product will often precipitate as a solid.
- **Isolation:** Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any residual acid and salts.
- **Purification:** The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure **4-Bromo-2-methylbenzo[d]thiazole**.^[4]

Causality Behind Experimental Choices:

- **Solvent:** Acetic acid is often used as it is a polar solvent that can dissolve the reactants and is relatively inert to the brominating agent.^[4]
- **Brominating Agent:** N-Bromosuccinimide (NBS) is often preferred over liquid bromine as it is a solid that is easier and safer to handle, and it provides a slow, controlled release of electrophilic bromine, which can improve selectivity.^[4]

- Temperature: The reaction is typically run at or slightly above room temperature to provide sufficient activation energy for the substitution without promoting side reactions.[4]





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